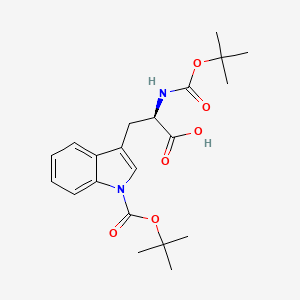
1,2-Dihydro Diethyl Loteprednol Carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro Diethyl Loteprednol Carbonate is a synthetic corticosteroid with anti-inflammatory properties. It is used in the preparation of other soft steroids and is known for its application in ophthalmic solutions to treat various inflammatory conditions of the eye. The compound has a molecular formula of C26H36O9 and a molecular weight of 492.56 .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dihydro Diethyl Loteprednol Carbonate is synthesized through a series of chemical reactions involving the modification of the steroid backboneThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is carried out in compliance with regulatory guidelines to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
1,2-Dihydro Diethyl Loteprednol Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions involve the replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .
科学的研究の応用
1,2-Dihydro Diethyl Loteprednol Carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and related compounds.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Industry: Utilized in the development of pharmaceutical formulations and quality control assays.
作用機序
The mechanism of action of 1,2-Dihydro Diethyl Loteprednol Carbonate involves its interaction with specific intracellular receptors. The compound binds to glucocorticoid receptors, leading to the modulation of gene expression. This results in the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. The compound is designed to be a “soft drug,” meaning it is active at the site of administration and rapidly metabolized to inactive components, minimizing adverse effects .
類似化合物との比較
Similar Compounds
Loteprednol Etabonate: Another corticosteroid with similar anti-inflammatory properties.
Prednisolone: A widely used corticosteroid with a broader range of applications.
Dexamethasone: Known for its potent anti-inflammatory effects.
Uniqueness
1,2-Dihydro Diethyl Loteprednol Carbonate is unique due to its design as a soft drug, which reduces the risk of systemic side effects.
特性
分子式 |
C26H36O9 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
ethoxycarbonyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C26H36O9/c1-5-32-22(30)34-21(29)26(35-23(31)33-6-2)12-10-18-17-8-7-15-13-16(27)9-11-24(15,3)20(17)19(28)14-25(18,26)4/h13,17-20,28H,5-12,14H2,1-4H3/t17-,18-,19-,20+,24-,25-,26-/m0/s1 |
InChIキー |
UXBRRZUGTYPRAA-VOBVLAJWSA-N |
異性体SMILES |
CCOC(=O)OC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)OC(=O)OCC |
正規SMILES |
CCOC(=O)OC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)OC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
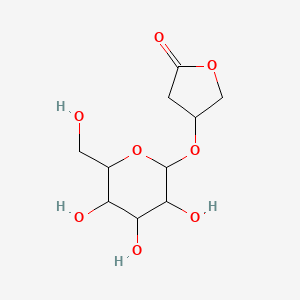
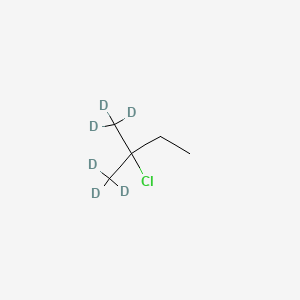
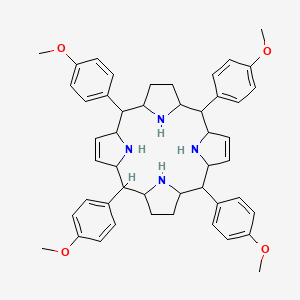
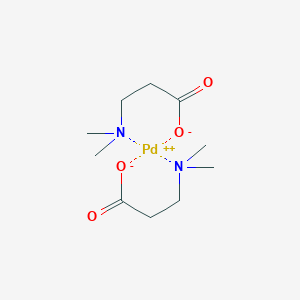


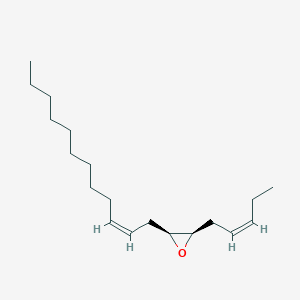
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)

